1-Bromo-2-chloro-4-nitrobenzene
Overview
Description
1-Bromo-2-chloro-4-nitrobenzene is an organic compound with the molecular formula BrC6H3(Cl)NO2 . It has a molecular weight of 236.45 . This compound is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of 1-Bromo-2-chloro-4-nitrobenzene can be achieved through a nitration process . The nitration of bromobenzene, which is directed by the bromine substituent, results in the formation of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene . The reaction is slower than the identical reactions of benzene due to the deactivating nature of bromine .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-4-nitrobenzene consists of a benzene ring substituted with bromine, chlorine, and a nitro group . The positions of these substituents on the benzene ring can vary, resulting in different isomers .Chemical Reactions Analysis
1-Bromo-2-chloro-4-nitrobenzene can undergo various chemical reactions. For instance, it can participate in palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis
1-Bromo-2-chloro-4-nitrobenzene is a white to light yellow powder or crystal . It has a predicted density of 1.827±0.06 g/cm3 and a predicted boiling point of 282.2±20.0 °C . The melting point ranges from 59 to 62°C .Scientific Research Applications
1-Bromo-2-chloro-4-nitrobenzene is an organic compound used as a building block in chemical synthesis . It has a molecular formula of BrC6H3(Cl)NO2 and a molecular weight of 236.45 . It’s a white to yellow to orange to dark brown to brown crystalline powder with a melting point between 57.0-64.0°C .
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Organic Synthesis : The compound can serve as a building block in the synthesis of more complex organic molecules. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate, as these functional groups can undergo various reactions to form new bonds .
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Pesticides : Compounds with similar structures have been used in the synthesis of pesticides . The nitro group can be reduced to an amine, which can then react with other compounds to form pesticides.
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Biocidal Products : It could potentially be used in the production of biocidal products . Biocides are substances that can deter, render harmless, or exert a controlling effect on any harmful organism.
Safety And Hazards
Future Directions
The future directions for the use of 1-Bromo-2-chloro-4-nitrobenzene could involve its application in the synthesis of other organic compounds. Its reactivity in palladium-mediated Ullmann cross-coupling reactions suggests potential utility in the synthesis of β-aryl derivatives . Additionally, its behavior in nucleophilic aromatic substitution reactions could be further explored .
properties
IUPAC Name |
1-bromo-2-chloro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSXEJZFIQAUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183839 | |
Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-nitrobenzene | |
CAS RN |
29682-39-1 | |
Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29682-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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